![molecular formula C9H9BBrNO4S B1503795 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-31-6](/img/structure/B1503795.png)
2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound “2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It likely contains a bromothiophene moiety, which is a type of aromatic compound that contains sulfur and bromine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromothiophenes can be synthesized through various methods. For instance, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine”, was analyzed using high-resolution mass spectrometry, 1H NMR, and FTIR .
Chemical Reactions Analysis
In a related study, a catalytic method was developed for the synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines by solid phase cyclization using a solvent-free environmentally greener catalyst .
Scientific Research Applications
Comprehensive Analysis of 5-Bromo-2-thiophenylboronic acid MIDA Ester Applications
Suzuki Cross-Coupling Reactions: 5-Bromo-2-thiophenylboronic acid MIDA ester is primarily used as a stable boronic acid surrogate in Suzuki cross-coupling reactions. This type of reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis and pharmaceutical drug development .
Pharmaceutical Precursors: MIDA boronates, including 5-Bromo-2-thiophenylboronic acid MIDA ester, serve as building blocks in synthesizing small molecules. These molecules are crucial for developing natural products and pharmaceutical precursors, which are the initial compounds in creating various drugs .
Precision Medicine: The compound aids in the advancement of precision medicines by acting as a versatile agent in drug carriers and diagnostic apparatuses. These applications are particularly important for targeting specific cancer subtypes and various inflammatory diseases .
Polymer Synthesis: In polymer chemistry, MIDA boronates are utilized to construct polymers with diverse structures. This application is significant for creating materials with specific properties for industrial and medical use .
Future Directions
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrNO4S/c1-12-4-8(13)15-10(16-9(14)5-12)6-2-3-7(11)17-6/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDTCFWTZPRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678940 | |
Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
943552-31-6 | |
Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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